Stereochemical Purity Defines Biologically Relevant Enantiomer: (R) vs. (S) Configuration
The (2R)-enantiomer is characterized by a specific absolute stereochemistry at the carbon-2 position, designated by the '2R' configuration [1]. This is in contrast to its (2S)-enantiomer (CAS 85612-60-8) and the achiral racemate 3-phenyl-1,2-propanediamine (CAS 75543-73-6) [2]. While head-to-head biological activity data for the isolated enantiomers of this specific compound are absent from the current public literature, established principles of medicinal chemistry and peer evidence from the phenyl-1,2-propanediamine class confirm that enantiomers are not functionally equivalent [3]. For instance, research on diastereomeric 1-phenyl-1,2-propanediamines demonstrated that distinct stereoisomers elicit different in vivo pharmacological responses, including a hypothermic effect observed after intracerebroventricular injection in rats [3]. This class-level principle dictates that the (2R) enantiomer cannot be substituted by the (2S) enantiomer or the racemate in stereospecific biological assays or asymmetric catalytic reactions without compromising outcome integrity.
| Evidence Dimension | Stereochemical Identity and Functional Potential |
|---|---|
| Target Compound Data | (2R)-enantiomer (CAS 85612-59-5) [1] |
| Comparator Or Baseline | (2S)-enantiomer (CAS 85612-60-8) and Racemate (CAS 75543-73-6) [2] |
| Quantified Difference | Absolute stereochemical configuration: (R) vs. (S); Optical activity: opposite sign of rotation (quantitative specific rotation values not reported in accessible sources). Functional difference is qualitative but critical, as enantiomers are distinct molecular entities with non-equivalent interactions in chiral environments. |
| Conditions | Structural identification by InChIKey and stereochemical descriptors. Biological relevance inferred from studies on structurally related 1-phenyl-1,2-propanediamines [3]. |
Why This Matters
Procurement of the specific (R)-enantiomer is non-negotiable for experiments requiring stereochemical control, as substitution with the (S)-enantiomer or racemate would introduce a different or confounding molecular entity, invalidating results in stereosensitive assays or asymmetric syntheses.
- [1] PubChem. (2026). (2R)-3-Phenylpropane-1,2-diamine. Compound Summary. CID: 12699299. View Source
- [2] Chembase. (n.d.). (2S)-3-phenylpropane-1,2-diamine. Molecule ID: 176632. View Source
- [3] Tytgat, D., et al. (1990). Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. Pharmazie, 45(11), 835-836. PMID: 2100335. View Source
